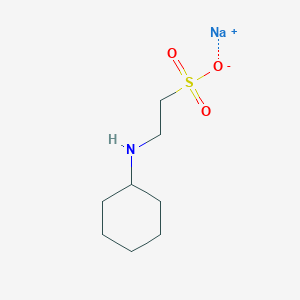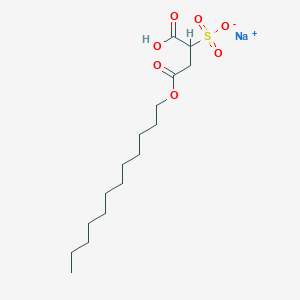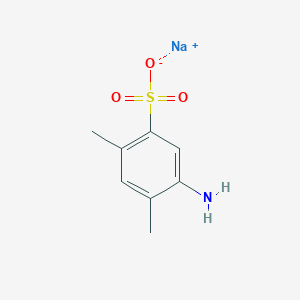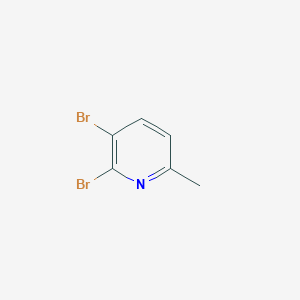
Potassium (4-methylsulfonylphenyl)trifluoroborate
Übersicht
Beschreibung
Potassium (4-methylsulfonylphenyl)trifluoroborate (KMSPT) is a relatively new and promising reagent used in the synthesis of organic compounds. KMSPT is a potassium salt of 4-methylsulfonylphenyl trifluoroborate and is a colorless solid at room temperature. KMSPT has seen increased use in the field of organic synthesis due to its unique properties and versatility.
Wissenschaftliche Forschungsanwendungen
Application in Alkali Metal Batteries
- Specific Scientific Field : Battery Technology
- Summary of the Application : Potassium (4-methylsulfonylphenyl)trifluoroborate is used as an additive in the electrolyte molecular design for alkali metal batteries . Alkali metal batteries (AMBs) have emerged as promising candidates for next-generation energy storage due to their high theoretical specific capacity and output voltage .
- Methods of Application or Experimental Procedures : The additive (potassium(4-methylsulfonylphenyl)trifluoroborate, SPTF) is used to inhibit the dehydrogenation reaction of Ethylene Carbonate (EC), a common solvent used in lithium-ion batteries . A series of characterizations (in situ XRD, sXAS, AFM, HRTEM, NMR, cryo TEM) were used to demonstrate that trace additives not only regulate EC .
- Summary of Results or Outcomes : The use of Potassium (4-methylsulfonylphenyl)trifluoroborate as an additive in the electrolyte can help overcome the challenges faced by AMBs related to high reactivity with electrolytes and unstable interphases .
Application in Proteomics Research
- Specific Scientific Field : Proteomics
- Summary of the Application : Potassium (4-methylsulfonylphenyl)trifluoroborate is a specialty product used in proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions .
- Methods of Application or Experimental Procedures : The specific methods of application in proteomics research are not detailed in the source . However, proteomics typically involves the use of techniques such as mass spectrometry and bioinformatics to analyze proteins .
- Summary of Results or Outcomes : The specific results or outcomes of using Potassium (4-methylsulfonylphenyl)trifluoroborate in proteomics research are not provided in the source .
Application in Organic Transformations
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Organotrifluoroborates, including Potassium (4-methylsulfonylphenyl)trifluoroborate, have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They provide unique reactivity patterns that complement those of other available organoboron reagents .
- Methods of Application or Experimental Procedures : Organotrifluoroborates are used in various synthetic methods, including cross-coupling and other carbon–carbon bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
- Summary of Results or Outcomes : The use of organotrifluoroborates, including Potassium (4-methylsulfonylphenyl)trifluoroborate, has led to substantial progress in the application of these reagents in various transformations . They often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .
Application in Proteomics Research
- Specific Scientific Field : Proteomics
- Summary of the Application : Potassium (4-methylsulfonylphenyl)trifluoroborate is a specialty product used in proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions .
- Methods of Application or Experimental Procedures : The specific methods of application in proteomics research are not detailed in the source . However, proteomics typically involves the use of techniques such as mass spectrometry and bioinformatics to analyze proteins .
- Summary of Results or Outcomes : The specific results or outcomes of using Potassium (4-methylsulfonylphenyl)trifluoroborate in proteomics research are not provided in the source .
Application in Organic Transformations
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Organotrifluoroborates, including Potassium (4-methylsulfonylphenyl)trifluoroborate, have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They provide unique reactivity patterns that complement those of other available organoboron reagents .
- Methods of Application or Experimental Procedures : Organotrifluoroborates are used in various synthetic methods, including cross-coupling and other carbon–carbon bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
- Summary of Results or Outcomes : The use of organotrifluoroborates, including Potassium (4-methylsulfonylphenyl)trifluoroborate, has led to substantial progress in the application of these reagents in various transformations . They often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .
Eigenschaften
IUPAC Name |
potassium;trifluoro-(4-methylsulfonylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZWCMTYKAZMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635800 | |
| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-methylsulfonylphenyl)trifluoroborate | |
CAS RN |
850623-40-4 | |
| Record name | Borate(1-), trifluoro[4-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
![1-Ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene](/img/structure/B1592475.png)



